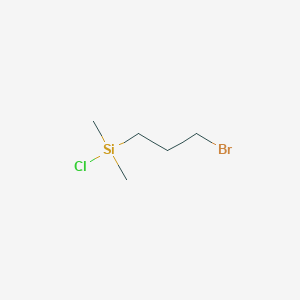
(3-Bromopropyl)dimethylchlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(3-bromopropyl)dimethylsilane is an organosilicon compound with the molecular formula C5H12BrClSi. It is a versatile chemical used in various synthetic applications due to its unique reactivity profile. The compound consists of a silicon atom bonded to two methyl groups, a chlorine atom, and a 3-bromopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(3-bromopropyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with 3-bromopropyl chloride under anhydrous conditions. The reaction typically requires a catalyst such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of chloro(3-bromopropyl)dimethylsilane often involves large-scale batch reactions. The process includes the careful control of reaction temperature and pressure to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Chloro(3-bromopropyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or bromine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-silicon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and various amines. These reactions often occur under mild conditions with solvents like tetrahydrofuran (THF) or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or lithium aluminum hydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions include silanes, silanols, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chloro(3-bromopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of silicone polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of chloro(3-bromopropyl)dimethylsilane involves its ability to form stable silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the 3-bromopropyl group.
(3-Bromopropyl)trimethoxysilane: Contains a trimethoxysilane group instead of dimethylsilane.
(3-Chloropropyl)trimethoxysilane: Contains a chloropropyl group instead of bromopropyl.
Uniqueness
Chloro(3-bromopropyl)dimethylsilane is unique due to the presence of both chlorine and bromine atoms, which provide distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to similar compounds.
Properties
IUPAC Name |
3-bromopropyl-chloro-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrClSi/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMFUUOXNVMNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
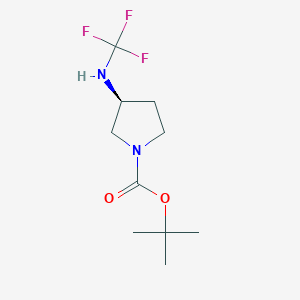
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)
![2-(Acetyloxy)-1-[(acetyloxy)methyl]ethyl decanoate](/img/structure/B13964278.png)

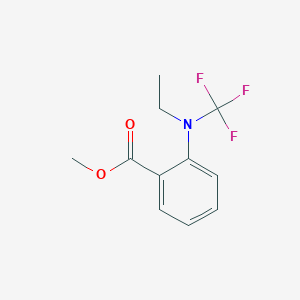
![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)
![Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
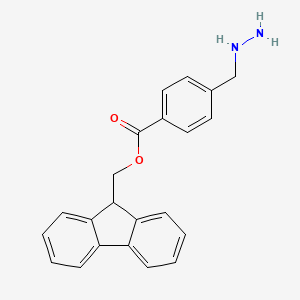
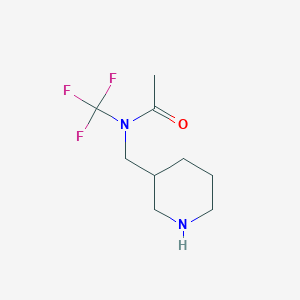
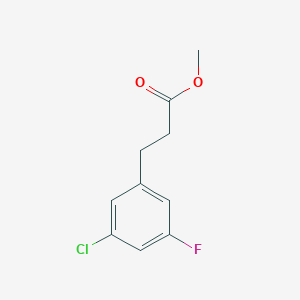
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
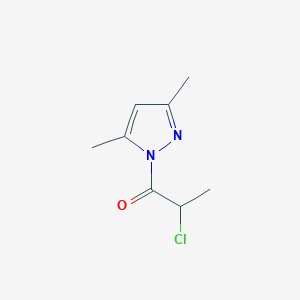
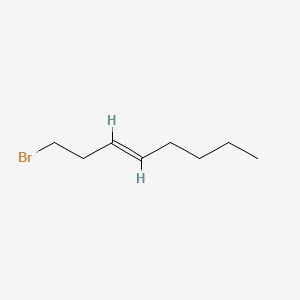
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)
